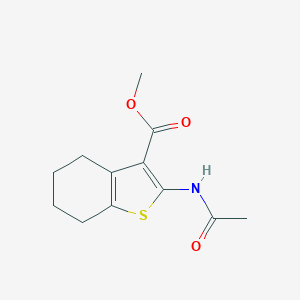
Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
描述
Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
The action, efficacy, and stability of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . .
生化分析
Biochemical Properties
Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it may bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK signaling pathway, leading to changes in the expression of genes involved in cell proliferation and differentiation . Furthermore, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound may inhibit the activity of histone deacetylases (HDACs), resulting in changes in gene expression and cellular function . Additionally, it can interact with DNA and RNA, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been shown to exhibit varying effects depending on the duration of exposure. Short-term exposure may lead to immediate changes in cellular function, while long-term exposure can result in more profound effects, such as alterations in gene expression and cellular metabolism . The stability of this compound is also influenced by environmental factors, such as temperature and pH, which can affect its degradation rate.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHDBSDVMOFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149583 | |
| Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92539-89-4 | |
| Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92539-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the structural characteristics of Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and are there any interesting features observed?
A1: this compound is a complex organic compound with a molecular structure that exhibits specific characteristics. [] While the exact molecular formula and weight aren't provided in the abstract, we can deduce that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms based on its chemical name. The research highlights that the cyclohexene ring within the molecule exhibits disorder, indicating two possible conformations of the half-chair form. Interestingly, the molecular structure is approximately planar, a feature stabilized by an intramolecular N–H...O hydrogen bond. [] Further spectroscopic data, such as NMR or IR, would be needed to fully characterize the compound's structure.
Q2: The abstract mentions the compound possesses antibacterial and antifungal activities. Could you elaborate on how this compound might be interacting with its targets to bring about these effects?
A2: Unfortunately, the provided research abstract [] doesn't delve into the specific mechanisms of action responsible for the observed antibacterial and antifungal activities of this compound. Further research is needed to elucidate the compound's interactions with potential biological targets in bacteria and fungi. This could involve identifying the affected pathways, enzymes, or cellular processes, shedding light on its mode of action and potential as a lead compound for drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


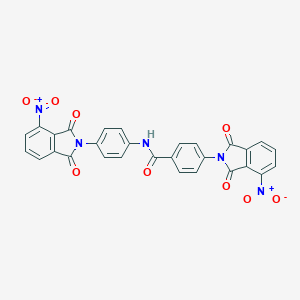
![2-Fluorobenzaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402746.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B402747.png)
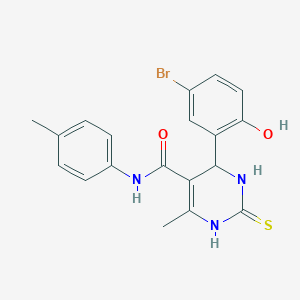
![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)
![4-{[(2,4-Dichlorophenyl)methyl]oxy}-3-(methyloxy)benzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402752.png)
![5-{2-Nitrophenyl}-2-furaldehyde [4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402753.png)
![N'-[5-nitro-2,4-di(4-morpholinyl)benzylidene]nicotinohydrazide](/img/structure/B402757.png)
![4-(2-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B402758.png)
![Methyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B402759.png)
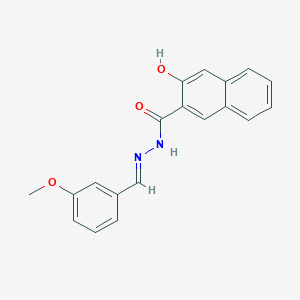
![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B402763.png)
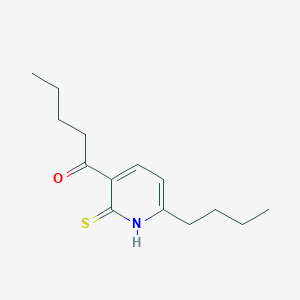
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B402766.png)
